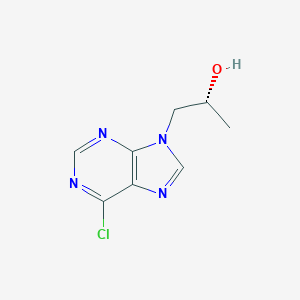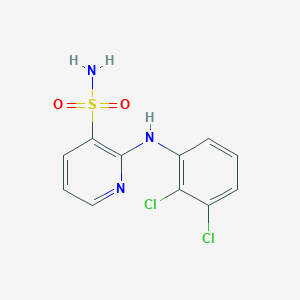![molecular formula C19H19N3O2S B186410 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one CAS No. 5679-07-2](/img/structure/B186410.png)
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a pyrano[3',4':5,6]pyrido[2,3-d]pyrimidine derivative, which has been synthesized using various methods.
作用機序
The exact mechanism of action of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one is not well understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
The biochemical and physiological effects of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. It has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one in lab experiments include its potential therapeutic properties, low toxicity, and ease of synthesis. However, the limitations include its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for research on 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one. These include the development of more efficient synthesis methods, investigation of its mechanism of action, and exploration of its potential therapeutic properties in various disease models. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one has been reported using different methods. One method involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid to obtain the intermediate compound. Further, the intermediate is treated with 4-chloro-3-nitrobenzoic acid and potassium carbonate in the presence of DMF to obtain the final product. Another method involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid to obtain the intermediate compound. Further, the intermediate is treated with 4-chloro-3-nitrobenzoic acid and potassium carbonate in the presence of DMF to obtain the final product.
科学的研究の応用
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic properties. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
5679-07-2 |
|---|---|
製品名 |
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one |
分子式 |
C19H19N3O2S |
分子量 |
353.4 g/mol |
IUPAC名 |
13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one |
InChI |
InChI=1S/C19H19N3O2S/c1-11-6-4-5-7-15(11)22-17(23)13-8-12-10-24-19(2,3)9-14(12)20-16(13)21-18(22)25/h4-8H,9-10H2,1-3H3,(H,20,21,25) |
InChIキー |
SWRXAXDEVFTGEB-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC4=C(CC(OC4)(C)C)NC3=NC2=S |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C |
溶解性 |
30.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



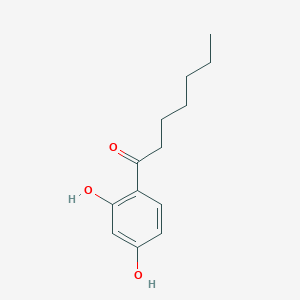
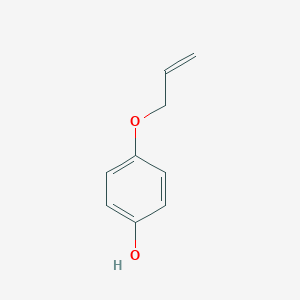
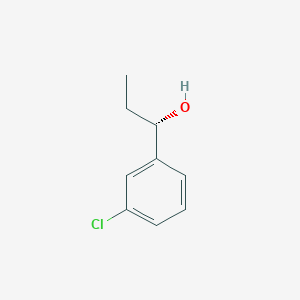
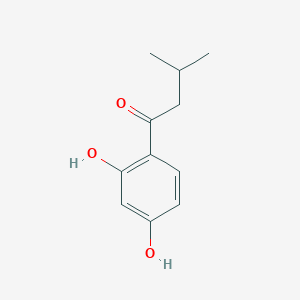
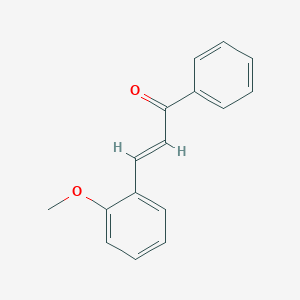
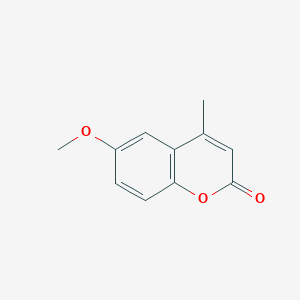
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

